molecular formula C13H16ClNO3 B2633714 2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2411273-71-5

2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No.: B2633714
CAS No.: 2411273-71-5
M. Wt: 269.73
InChI Key: BJAAGKJCIWWSLV-UHFFFAOYSA-N
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Description

2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a complex organic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Assembly: The final step involves the coupling of the benzoxazepine derivative with a propanone derivative under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares a similar structure but features a quinoline ring instead of a benzoxazepine ring.

    4-hydroxy-2-quinolones: These compounds have a quinolone ring system and exhibit different chemical properties and biological activities.

Uniqueness

2-chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is unique due to its benzoxazepine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9(14)13(16)15-5-6-18-12-7-11(17-2)4-3-10(12)8-15/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAAGKJCIWWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=CC(=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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